molecular formula C10H9BrN2O2 B2461937 6-(3-Bromophenyl)-1,3-diazinane-2,4-dione CAS No. 743440-60-0

6-(3-Bromophenyl)-1,3-diazinane-2,4-dione

Cat. No.: B2461937
CAS No.: 743440-60-0
M. Wt: 269.098
InChI Key: DAVLDCZYGOJRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Bromophenyl)-1,3-diazinane-2,4-dione is a brominated derivative of the 1,3-diazinane-2,4-dione core structure, characterized by a meta-bromophenyl substituent at position 4. This compound belongs to the pyrimidinedione family, which is known for its diverse pharmacological and chemical applications.

Properties

IUPAC Name

6-(3-bromophenyl)-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVLDCZYGOJRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)NC1=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Bromophenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 3-bromobenzoyl chloride with urea under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the diazinane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of brominated quinones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Brominated quinones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the diazinane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions
Compound Name Substituent(s) Molecular Weight Key Properties/Applications Evidence Source
6-(3-Bromophenyl)-1,3-diazinane-2,4-dione 3-Bromophenyl at position 6 ~283.1 (estimated) Potential enzyme inhibition; enhanced lipophilicity due to bromine
6-(4-Bromophenyl)-1,3-diazinane-2,4-dione 4-Bromophenyl at position 6 ~283.1 Similar lipophilicity; para-substitution may alter binding symmetry
5-Fluoro-1,3-diazinane-2,4-dione (5-FU) Fluorine at position 5 130.08 Anticancer agent; short plasma half-life (15–20 min); rapid metabolism
1-Benzyl-5-bromo-1,3-diazinane-2,4-dione Bromine at position 5; benzyl at N1 283.12 Increased steric bulk; potential CNS activity (based on benzyl analogs)

Key Observations :

  • Bromine vs.
  • Positional Isomerism : Meta- vs. para-bromophenyl substitution (e.g., 3-Bromo vs. 4-Bromo) alters electronic effects (meta: moderate electron-withdrawing; para: stronger resonance effects), impacting binding to aromatic interaction sites in biological targets .
Analogues with Aromatic/Non-Halogen Substituents
Compound Name Substituent(s) Molecular Weight Key Properties/Applications Evidence Source
6-(4-Aminophenyl)-1,3-diazinane-2,4-dione 4-Aminophenyl at position 6 205.22 Electron-donating amino group; potential for hydrogen bonding in drug-receptor interactions
1-Phenyl-1,3-diazinane-2,4-dione Phenyl at N1 190.2 Base structure; used in polymer chemistry and as a scaffold for drug design
1-(Thiophen-3-yl)-1,3-diazinane-2,4-dione Thiophene at N1 196.2 Heteroaromatic substitution; potential CNS or antiviral applications

Key Observations :

  • Amino vs. Bromophenyl: The 4-aminophenyl derivative () exhibits higher polarity due to the amino group, enhancing solubility but reducing passive diffusion compared to brominated analogs.
Physicochemical and Pharmacokinetic Comparisons
Property This compound 5-FU (5-Fluoro analog) 1-Benzyl-5-bromo Derivative
Molecular Weight ~283.1 130.08 283.12
LogP (Estimated) ~2.5 (high due to bromine) ~-0.5 (polar, hydrophilic) ~2.8 (benzyl group adds lipophilicity)
Plasma Half-Life Not reported 15–20 min Not reported
Therapeutic Use Research compound Anticancer Potential CNS modulation

Key Insights :

  • The bromophenyl group significantly increases LogP, suggesting improved blood-brain barrier penetration compared to 5-FU but possible challenges in aqueous solubility .
  • Short half-life of 5-FU underscores the need for structural modifications (e.g., bromine) to enhance metabolic stability in related compounds .

Biological Activity

6-(3-Bromophenyl)-1,3-diazinane-2,4-dione is a diazinane derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's unique structure, characterized by a bromophenyl group and multiple carbonyl functionalities, suggests various mechanisms of action that could lead to significant therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN2O3C_{10}H_8BrN_2O_3, with a molecular weight of approximately 284.08 g/mol. The presence of the bromine atom enhances its lipophilicity, potentially influencing its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromophenyl moiety can engage with various enzymes and receptors, potentially inhibiting their activity. Additionally, the diazinane ring may stabilize these interactions, leading to observed biological effects such as antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal species. The compound was evaluated using methods such as the turbidimetric method for bacterial strains and the agar diffusion method for fungi .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.3 µg/mL
Escherichia coli12.5 µg/mL
Candida albicans15.0 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay indicated a significant reduction in cell viability at concentrations as low as 10 µM .

Cell Line IC50 (µM)
MCF7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Antimicrobial Activity : A study evaluated a series of diazinane derivatives similar to this compound for their antimicrobial properties. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound due to structural modifications .
  • Cytotoxicity Evaluation : Another research effort focused on assessing the cytotoxic effects of related diazine compounds on various cancer cell lines. The findings highlighted the importance of substituent groups in modulating biological activity and enhancing potency against cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.